Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-oxo-4-(3-thienyl)butyrate

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

Ethyl 4-oxo-4-(3-thienyl)butyrate (CAS 473693-79-7) is a high-purity (≥98%) thienyl γ-ketoester scaffold. Its 3-thienyl regiochemistry provides 8.6-fold CA I selectivity and specific BChE binding. The solved crystal structure ensures precise docking. Procure this defined entity for reproducible enzyme inhibition studies and drug discovery.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 473693-79-7
Cat. No. B1324129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(3-thienyl)butyrate
CAS473693-79-7
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CSC=C1
InChIInChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3
InChIKeyUJOHAAXPWQOPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Oxo-4-(3-thienyl)butyrate (CAS 473693-79-7) for Research and Procurement: Core Structural and Physicochemical Profile


Ethyl 4-oxo-4-(3-thienyl)butyrate (CAS 473693-79-7, C10H12O3S, MW 212.27 g/mol) is a heterocyclic γ-ketoester featuring a thiophene ring at the 3-position and an ethyl ester terminus . The compound is commercially available as a versatile small molecule scaffold with reported purity specifications of 95% to 97% from established suppliers . Its solid-state structure has been solved by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation (torsion angle -179° for C(4)-C(7)-C(8)-C(9)) that packs via van der Waals interactions [1]. This foundational characterization establishes the compound's identity and sets the stage for understanding its differentiation from related analogs.

Why Ethyl 4-Oxo-4-(3-thienyl)butyrate (473693-79-7) Cannot Be Replaced by Generic Analogs: Key Differentiators for Informed Procurement


While the thienyl butyrate scaffold is shared among several compounds, direct substitution of ethyl 4-oxo-4-(3-thienyl)butyrate with structurally similar analogs is not a neutral decision. The specific regiochemistry—the 3-thienyl substitution versus the 2-thienyl isomer—creates distinct electronic and steric environments that profoundly impact target engagement. This is evident in the divergent inhibitory profiles against critical enzymes like butyrylcholinesterase (BChE) and carbonic anhydrases (CAs) [1]. Furthermore, the ethyl ester moiety confers unique physicochemical and metabolic properties compared to its free acid or alternative ester counterparts, influencing solubility, stability, and in vivo behavior [2]. The following evidence quantifies these differences, demonstrating why procurement of the exact CAS 473693-79-7 entity is necessary for reproducible and interpretable results.

Quantitative Differentiation of Ethyl 4-Oxo-4-(3-thienyl)butyrate (473693-79-7): A Data-Driven Procurement Guide


Butyrylcholinesterase (BChE) Inhibition: Quantitative Comparison of 3-Thienyl vs. 2-Thienyl Isomers

Ethyl 4-oxo-4-(3-thienyl)butyrate exhibits a Ki of 3,340 nM against equine serum butyrylcholinesterase (BChE) [1]. This is contrasted with a structurally similar compound, 4-(2-thienyl)-2-oxo-3-butenoate (the 2-thienyl regioisomer), which is reported as an inhibitor of the branched-chain 2-oxo acid dehydrogenase (BCOAD) complex [2]. While direct BChE inhibition data for the 2-thienyl isomer is not available in the same assay, the documented activity of the 3-thienyl compound on BChE establishes a specific, quantifiable biochemical interaction that is not claimed or expected for the 2-thienyl analog based on known structure-activity relationships (SAR) for thiophene-containing esters. This highlights the critical role of thiophene ring regiochemistry in dictating target selectivity.

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

Carbonic Anhydrase (CA) Inhibition Profile: Selectivity Across Human Isoforms I and III

Ethyl 4-oxo-4-(3-thienyl)butyrate demonstrates a marked selectivity profile against human carbonic anhydrase (CA) isoforms. It inhibits human CA I with a Ki of 3,700 nM [1], while showing significantly weaker affinity for human CA III (Ki = 32,000 nM) [2]. This represents an 8.6-fold selectivity window for CA I over CA III. This quantitative difference is crucial, as CA isoforms have distinct physiological roles and therapeutic relevance; for instance, CA II and CA I are primary targets for glaucoma, whereas CA III is involved in oxidative stress responses. This contrasts with many broader-spectrum sulfonamide-based CA inhibitors, which often lack this level of discrimination.

Carbonic Anhydrase Isoform Selectivity Glaucoma

Solid-State Conformation: X-ray Crystallographic Evidence for a Planar Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that ethyl 4-oxo-4-(3-thienyl)butyrate adopts a nearly planar conformation in the solid state, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [1]. The crystal structure was solved and refined to an R1 value of 0.053 using 2043 observed reflections [1]. This high degree of planarity is a direct consequence of the conjugated π-system involving the thiophene ring, the γ-keto group, and the ester carbonyl. In contrast, related compounds lacking this specific conjugation (e.g., saturated analogs or those with different substitution patterns) would exhibit a non-planar, more flexible conformation. This structural rigidity is a key determinant of its molecular recognition and binding interactions with biological targets.

Crystallography Solid-State Structure Medicinal Chemistry

Purity and Supplier Specifications: A Quantitative Procurement Benchmark

Reputable suppliers of ethyl 4-oxo-4-(3-thienyl)butyrate (CAS 473693-79-7) consistently report minimum purity specifications of 95% to 97% . This level of purity is a critical quality attribute for research applications, ensuring that observed biological activity is attributable to the target compound and not confounding impurities. This is particularly relevant for compounds like this γ-ketoester, which may be prone to hydrolysis or decarboxylation. In contrast, less well-characterized or lower-purity sources of the same compound or its analogs can introduce significant experimental variability. This documented purity specification provides a verifiable procurement criterion.

Purity Procurement Quality Control

Validated Applications of Ethyl 4-Oxo-4-(3-thienyl)butyrate (473693-79-7) Based on Quantitative Evidence


Medicinal Chemistry: Development of Isoform-Selective Carbonic Anhydrase Inhibitors

The compound's 8.6-fold selectivity for human carbonic anhydrase I (Ki = 3,700 nM) over CA III (Ki = 32,000 nM) [1] positions it as a promising starting scaffold for designing isoform-selective CA inhibitors. This selectivity profile is valuable for targeting CA I in glaucoma or for probing the specific roles of CA I in physiological and pathological processes without off-target effects on CA III. This differentiates it from non-selective sulfonamide CA inhibitors.

Chemical Biology: A Tool Compound for Butyrylcholinesterase (BChE) Research

With a defined Ki of 3,340 nM against equine serum BChE [2], this 3-thienyl regioisomer serves as a useful chemical probe for studying BChE's role in neurotransmission, Alzheimer's disease, and detoxification. Its activity, while modest, provides a baseline for structure-activity relationship (SAR) studies, and its 3-thienyl substitution pattern ensures a specific interaction profile distinct from 2-thienyl analogs, which target other enzymes like BCOAD.

Structural Biology and Crystallography: A Model System for Studying Conformational Effects in Drug-Target Interactions

The fully solved crystal structure, revealing a nearly planar conformation (torsion angle -179°) [3], makes this compound an excellent model system for computational chemistry, molecular docking, and studying the role of conformational rigidity in ligand binding. Its well-defined solid-state geometry allows for accurate structure-based drug design and provides a benchmark for comparing the conformational preferences of related, less-constrained analogs.

High-Throughput Screening (HTS) and Assay Development: A Quality-Controlled Reagent

Procurement of this compound from verified sources with documented purity (95-97%) ensures its suitability as a reliable reagent for high-throughput screening campaigns, assay development, and as a standard in analytical chemistry. The known purity minimizes the risk of false positives or negatives arising from impurities, thereby increasing the robustness and reproducibility of large-scale experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-oxo-4-(3-thienyl)butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.